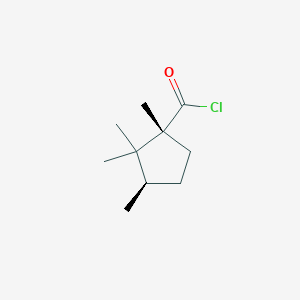
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride is an organic compound with a unique structure characterized by a cyclopentane ring substituted with four methyl groups and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is the reaction of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid+SOCl2→(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl chloride group to an alcohol.
Hydrolysis: The hydrolysis reaction can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.
Applications De Recherche Scientifique
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biocatalysis: Employed in enzymatic reactions to produce specific products with high selectivity.
Mécanisme D'action
The mechanism of action of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-alcohol: The reduced form of the carbonyl chloride.
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-amine: An amine derivative formed by nucleophilic substitution.
Uniqueness
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. Its tetramethyl-substituted cyclopentane ring also imparts steric hindrance, influencing its reactivity and selectivity in various reactions.
Propriétés
Numéro CAS |
923593-85-5 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3/t7-,10+/m1/s1 |
Clé InChI |
MCSGEBVLLSLSNN-XCBNKYQSSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@](C1(C)C)(C)C(=O)Cl |
SMILES canonique |
CC1CCC(C1(C)C)(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



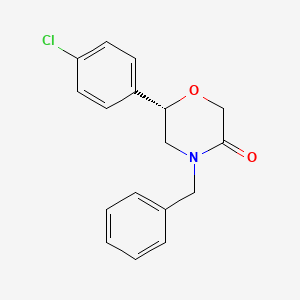
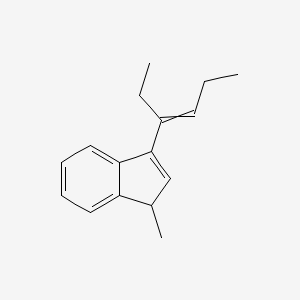
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
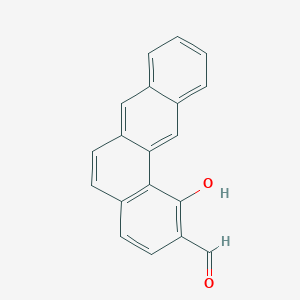
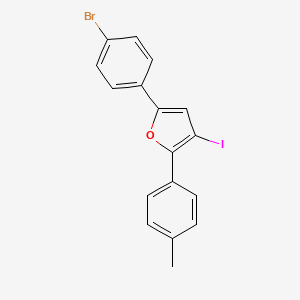
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
